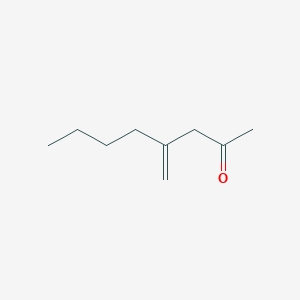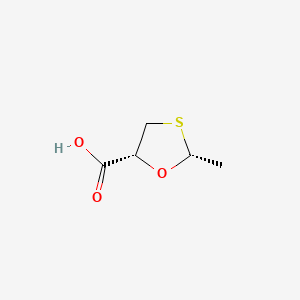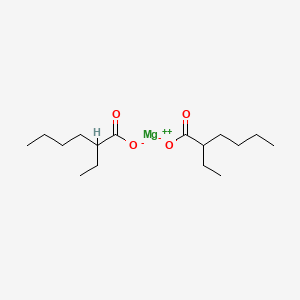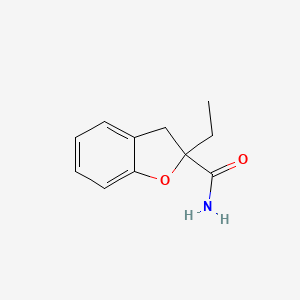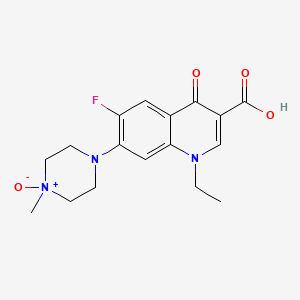
(Z)-2-(4-Styrylphenyl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Styryl-phenyl)-ethylamine hydrochloride is an organic compound that features a styryl group attached to a phenyl ring, which is further connected to an ethylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-styryl-phenyl)-ethylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromostyrene and phenylacetaldehyde.
Heck Coupling Reaction: The 4-bromostyrene undergoes a Heck coupling reaction with phenylacetaldehyde in the presence of a palladium catalyst to form 4-styryl-phenylacetaldehyde.
Reductive Amination: The 4-styryl-phenylacetaldehyde is then subjected to reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield 2-(4-styryl-phenyl)-ethylamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 2-(4-styryl-phenyl)-ethylamine hydrochloride would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Heck coupling and reductive amination steps, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-Styryl-phenyl)-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products include 4-styryl-benzaldehyde or 4-styryl-benzophenone.
Reduction: Products include 2-(4-ethyl-phenyl)-ethylamine.
Substitution: Products vary depending on the substituent introduced, such as N-alkyl or N-acyl derivatives.
科学的研究の応用
2-(4-Styryl-phenyl)-ethylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of drugs targeting neurological disorders.
Materials Science: The compound’s styryl group makes it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
作用機序
The mechanism of action of 2-(4-styryl-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The styryl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(4-Styryl-phenyl)-1,4,5-triaryl imidazole: Similar in structure but contains an imidazole ring.
N-(2-Acetyl-4-styryl-phenyl)-4-benzenesulfonamide: Contains a sulfonamide group and is used for its anticholinesterase and antioxidant activities.
Uniqueness
2-(4-Styryl-phenyl)-ethylamine hydrochloride is unique due to its combination of a styryl group and an ethylamine group, which provides a distinct set of chemical and biological properties
特性
分子式 |
C16H18ClN |
|---|---|
分子量 |
259.77 g/mol |
IUPAC名 |
2-[4-[(Z)-2-phenylethenyl]phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C16H17N.ClH/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14;/h1-11H,12-13,17H2;1H/b7-6-; |
InChIキー |
NENRMKASVRBGLF-NAFXZHHSSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)CCN.Cl |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol](/img/structure/B13815731.png)
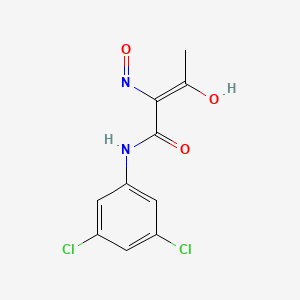

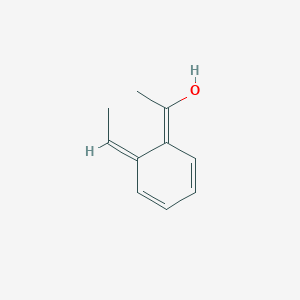
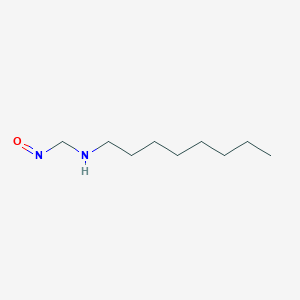
![(3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile](/img/structure/B13815771.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate](/img/structure/B13815778.png)
